Valeronitrile
Overview
Description
Valeronitrile, also known as pentanenitrile or butyl cyanide, is an organic compound with the chemical formula C5H9N. It is a colorless liquid with a faint, characteristic odor. This compound is a nitrile, which means it contains a cyano group (-C≡N) attached to a butyl group. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
Valeronitrile, also known as Pentanenitrile, is a nitrile compound with the formula C4H9CN . The primary target of this compound is the cytochrome P450 enzyme system found in animals . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
This compound interacts with its target, the cytochrome P450 enzyme system, by undergoing a metabolic reaction that results in the liberation of cyanide . This interaction leads to changes in the biochemical environment of the organism, primarily due to the toxic effects of the released cyanide.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the metabolism of nitriles . Nitrilases, a group of enzymes capable of hydrolyzing nitriles to carboxylic acids, play a significant role in this pathway . In the presence of this compound, the activity of nitrilases is enhanced in many strains .
Pharmacokinetics
It is known that the compound is toxic to animals, and its action involves the liberation of cyanide by the cytochrome p450 enzyme system . The cyanide is then detoxified and excreted in urine as thiocyanate .
Result of Action
The primary molecular effect of this compound’s action is the release of cyanide, a potent toxin . On a cellular level, this can lead to a variety of effects, depending on the concentration of cyanide and the duration of exposure. In many organisms, this compound is hydrolyzed to valeric acid by certain fungi, such as Gibberella intermedia, Fusarium oxysporum, and Aspergillus niger, which induces the production of the nitrilase enzyme .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of metals and some metal compounds can cause nitriles like this compound to polymerize . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other substances in the environment, such as other nitriles or amides .
Biochemical Analysis
Biochemical Properties
Valeronitrile is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which liberates cyanide from this compound . The nature of these interactions involves covalent bonding, as seen when this compound is docked to the catalytically active cysteine residue of NitA .
Cellular Effects
This compound has significant effects on cellular processes. It influences cell function by interacting with cytochrome P450, leading to the liberation of cyanide . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules like cytochrome P450 . This interaction leads to enzyme activation, resulting in the liberation of cyanide . This process can lead to changes in gene expression within the cell.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can be toxic due to the liberation of cyanide
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes like cytochrome P450 . The interaction can affect metabolic flux or metabolite levels. Detailed information about these metabolic pathways is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeronitrile can be synthesized through several methods:
From 1-chlorobutane and sodium cyanide: This method involves heating 1-chlorobutane with sodium cyanide in dimethyl sulfoxide.
From valeraldehyde and hydroxylamine: Another method involves heating valeraldehyde with hydroxylamine to produce this compound.
Hydrogenation of pentenenitrile: This method involves adding pentenenitrile, ethanol, a novel catalyst, and an amorphous Fe-Mo-Ni-Al catalyst into a hydrogenation reaction kettle.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of bromobutane with sodium cyanide. This process is widely used due to its efficiency and high yield .
Chemical Reactions Analysis
Valeronitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce valeric acid.
Reduction: this compound can be reduced to produce primary amines, such as amylamine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing agents: Hydrogen gas and bimetallic catalysts are commonly used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products:
Valeric acid: Produced from the oxidation of this compound.
Amylamine: Produced from the reduction of this compound.
Substituted nitriles: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Valeronitrile has diverse applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: this compound is used to enhance the nitrilase activity in many strains of microorganisms.
Medicine: It is used in the preparation of pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of valeric acid and as an industrial solvent.
Comparison with Similar Compounds
Valeronitrile is similar to other nitriles, such as:
Acetonitrile (CH3CN): A smaller nitrile used as a solvent in high-performance liquid chromatography.
Propionitrile (C2H5CN): Another smaller nitrile used in organic synthesis.
Butyronitrile (C4H7CN): A nitrile with one less carbon atom than this compound, used in organic synthesis.
Hexanenitrile (C6H11CN): A nitrile with one more carbon atom than this compound, used in organic synthesis.
Uniqueness of this compound: this compound’s unique properties, such as its ability to enhance nitrilase activity and its use in the preparation of valeric acid, make it distinct from other nitriles .
Properties
IUPAC Name |
pentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFFKMOABOFIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Record name | VALERONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026275 | |
Record name | Valeronitrile | |
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Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992), Clear colorless to yellow liquid; Slightly soluble in water; [CAMEO], Liquid | |
Record name | VALERONITRILE | |
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Record name | Valeronitrile | |
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Record name | Pentanenitrile | |
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Boiling Point |
282 to 286 °F at 760 mmHg (NTP, 1992), 141.00 to 142.00 °C. @ 760.00 mm Hg | |
Record name | VALERONITRILE | |
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Record name | Pentanenitrile | |
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Flash Point |
105 °F (NTP, 1992) | |
Record name | VALERONITRILE | |
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Solubility |
1 to 5 mg/mL at 72.5 °F (NTP, 1992) | |
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Density |
0.8008 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | VALERONITRILE | |
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Vapor Pressure |
5 mmHg at 64.6 °F ; 10 mmHg at 86 °F; 20 mmHg at 109.9 °F (NTP, 1992), 7.3 [mmHg] | |
Record name | VALERONITRILE | |
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Record name | Valeronitrile | |
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CAS No. |
110-59-8 | |
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Record name | Valeronitrile | |
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Record name | Pentanenitrile | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-141 °F (NTP, 1992), -96.2 °C | |
Record name | VALERONITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/21209 | |
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Record name | Pentanenitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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